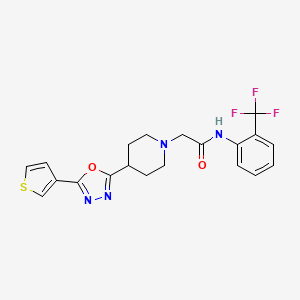![molecular formula C8H13N B2736801 Tricyclo[3.2.1.0,2,4]octan-3-amine CAS No. 90642-11-8](/img/structure/B2736801.png)
Tricyclo[3.2.1.0,2,4]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.0,2,4]octan-3-amine is a chemical compound with the molecular formula C8H13N . It is also known by its IUPAC name tricyclo [3.2.1.0~2,4~]oct-3-ylamine . The compound is available in liquid form .
Molecular Structure Analysis
The molecular weight of this compound is 123.2 . The InChI code for this compound is 1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 123.2 . It is a liquid at room temperature .Scientific Research Applications
Transition-State Mimics in Enzyme Catalysis
The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to Tricyclo[3.2.1.0^2,4]octan-3-amine, highlights its significance as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This process is crucial for peptide and protein folding and function, with the compound's reactivity being highly influenced by its methyl group substitution pattern (Komarov et al., 2015).
Electrochemical Properties Modulation
Tricyclo[3.2.1.0^2,4]octan-3-amine derivatives, specifically amines like diazabicyclo[2.2.2]octane (Dabco), have been used to modulate the electrochemical parameters of SBS-based anionic membranes. This modulation is achieved by adjusting the crosslinking degree through the amination process, which in turn affects water uptake and ionic conductivity without significant compromise (Filpi et al., 2013).
Anti-influenza Virus Activity
Novel tricyclic compounds with a unique amine moiety, based on the structure of triperiden and incorporating Tricyclo[3.2.1.0^2,4]octan-3-amine, have shown potent anti-influenza A virus activity. These compounds are considered promising for the development of new anti-influenza virus agents for humans (Oka et al., 2001).
Catalysts for Amide Formation
Bicyclic guanidine compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which are structurally similar to Tricyclo[3.2.1.0^2,4]octan-3-amine, have been identified as effective organocatalysts for converting esters to amides. These findings emphasize the role of such structures in facilitating nucleophilic acyl substitution reactions, contributing to the efficient formation of amides (Kiesewetter et al., 2009).
Synthesis of Polycyclopentanoid Terpenes and Prostacyclin Analogs
Tricyclo[3.3.0.02,8]octan-3-one, a closely related structure, has been explored for its potential as a synthon for synthesizing polycyclopentanoid terpenes and prostacyclin analogs. The chemical transformations of this compound allow for high yields of various functionalized products, demonstrating significant regio- and stereoselective reaction control (Demuth et al., 1980).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSWLMCWQKHBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)
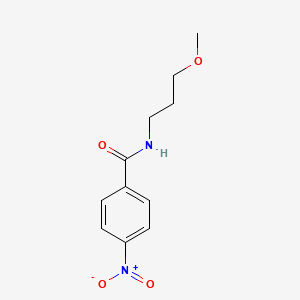
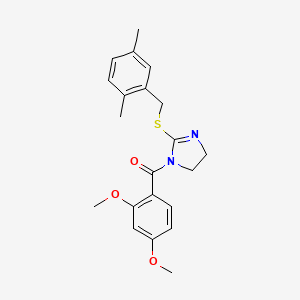

![[(1R,2S)-rel-2-methylcyclopropyl]methanol](/img/structure/B2736727.png)
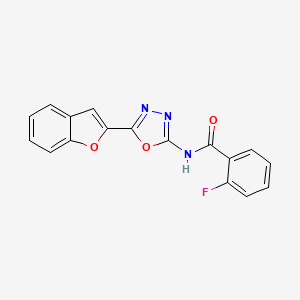
![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)
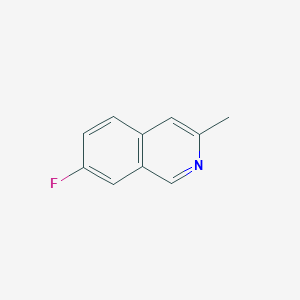


![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
